molecular formula C13H10N6O B12175536 N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B12175536
M. Wt: 266.26 g/mol
InChI Key: XLSYLTYTSYCOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-Tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring a tetrazole ring linked to an amide bond, as seen in this structure, are frequently explored as potential pharmacophores due to their ability to participate in hydrogen bonding and other key interactions with biological targets . The tetrazole moiety is a well-known bioisostere for carboxylic acids and other acidic groups, which can improve a compound's metabolic stability and bioavailability . This specific molecular architecture, featuring a carboxamide bridge, is common in the design of novel therapeutic agents. For instance, closely related compounds have been investigated for their binding affinity to CNS targets like the GABAA receptor , while other structural analogs have been developed as inhibitors of transporters and enzymes such as URAT1 and xanthine oxidase for conditions like hyperuricemia . This product is intended for research applications in a laboratory setting. It is strictly for professional use and is not labeled or intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H10N6O/c20-13(10-2-1-7-14-8-10)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9H,(H,16,20)

InChI Key

XLSYLTYTSYCOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Aminophenyl)-1H-tetrazole

The tetrazole-phenyl amine intermediate is synthesized via cyclocondensation of 4-nitroaniline with sodium azide and triethylorthoformate in acetic acid under reflux, followed by nitro group reduction.

Procedure :

  • Cyclocondensation : 4-Nitroaniline (10 mmol), sodium azide (12 mmol), and triethylorthoformate (15 mmol) in glacial acetic acid (30 mL) are refluxed for 12 hours. The mixture is cooled, poured into ice-water, and filtered to yield 1-(4-nitrophenyl)-1H-tetrazole.

  • Reduction : The nitro compound is hydrogenated over Pd/C (10%) in ethanol at 50 psi H₂ for 6 hours, yielding 1-(4-aminophenyl)-1H-tetrazole as a white solid (Yield: 68%).

Characterization :

  • IR (KBr) : 1605 cm⁻¹ (C=N tetrazole), 3350 cm⁻¹ (N-H amine).

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, tetrazole), 6.85–7.45 (m, 4H, phenyl), 5.21 (s, 2H, NH₂).

Amide Bond Formation with Pyridine-3-carbonyl Chloride

The amine reacts with pyridine-3-carbonyl chloride under Schotten-Baumann conditions to form the target compound.

Procedure :

  • Acylation : 1-(4-Aminophenyl)-1H-tetrazole (5 mmol) is dissolved in dry dichloromethane (20 mL) with triethylamine (7 mmol). Pyridine-3-carbonyl chloride (5.5 mmol) is added dropwise at 0°C. The mixture is stirred for 4 hours, washed with NaHCO₃, and dried to afford the crude product.

  • Purification : Recrystallization from ethanol yields this compound as off-white crystals (Yield: 72%).

Characterization :

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N tetrazole).

  • ¹³C NMR (DMSO-d₆) : δ 165.2 (C=O), 151.3 (tetrazole-C), 148.9–123.4 (pyridine and phenyl carbons).

Method 2: Cyclization of Imidoyl Chloride Intermediate

Synthesis of N-(4-Chlorophenyl)pyridine-3-carboxamide

4-Chloroaniline (10 mmol) and pyridine-3-carbonyl chloride (10.5 mmol) are reacted in pyridine (20 mL) at 0°C for 2 hours. The product is isolated via filtration and recrystallized from ethanol (Yield: 85%).

Imidoyl Chloride Formation and Tetrazole Cyclization

Procedure :

  • Imidoyl Chloride Synthesis : N-(4-Chlorophenyl)pyridine-3-carboxamide (5 mmol) is treated with PCl₅ (6 mmol) in dry dioxane (15 mL) at 100°C for 1 hour. Excess PCl₅ is removed under vacuum.

  • Cyclization : The residue is dissolved in acetone (20 mL) and treated with sodium azide (7.5 mmol) and sodium acetate (10 mmol) at 25°C for 12 hours. The product is extracted with chloroform and crystallized from tetrahydrofuran (Yield: 58%).

Optimization :

  • Prolonged reaction times (>12 hours) improve yields but risk tetrazole decomposition.

  • Anhydrous conditions are critical to prevent hydrolysis of the imidoyl chloride.

Method 3: [2+3] Cycloaddition of Nitrile Precursors

Synthesis of N-(4-Cyanophenyl)pyridine-3-carboxamide

4-Aminobenzonitrile (10 mmol) and pyridine-3-carbonyl chloride (10 mmol) are coupled using EDCl/HOBt in DMF at 25°C for 6 hours. The product is purified via column chromatography (Yield: 78%).

Nitrile-to-Tetrazole Conversion

Procedure :
N-(4-Cyanophenyl)pyridine-3-carboxamide (5 mmol), sodium azide (15 mmol), and ZnBr₂ (2 mmol) in DMF (20 mL) are refluxed for 24 hours. The mixture is acidified with HCl (1M), and the precipitate is filtered and washed with water (Yield: 70%).

Mechanistic Insight :
The reaction proceeds via a [2+3] cycloaddition between the nitrile and azide, catalyzed by Zn²⁺. The Lewis acid polarizes the nitrile, facilitating nucleophilic attack by the azide.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Method 3
Overall Yield (%) 685870
Reaction Steps 232
Key Advantage ModularScalableOne-pot
Limitation Reductive stepPCl₅ handlingHarsh conditions

Method 1 offers modularity but requires nitro reduction. Method 2 avoids sensitive intermediates but uses hazardous PCl₅. Method 3 is efficient but demands high temperatures.

Characterization and Analytical Data

Table 1: Spectral Data for this compound

Technique Data Reference
IR (KBr) 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
¹H NMR (DMSO-d₆) δ 8.9 (s, 1H, tetrazole), 8.5–7.8 (m, Ar)
MS (ESI) m/z 309.1 [M+H]⁺

Applications and Derivatives

The compound serves as a precursor for bioactive hybrids, including kinase inhibitors and antimicrobial agents. Recent studies highlight its utility in metal-organic frameworks (MOFs) for gas storage, leveraging the tetrazole’s coordination capacity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the pyridine ring, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can lead to partially or fully reduced tetrazole derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable pharmacological properties attributed to the tetrazole ring and pyridine structure, which enhance its interaction with biological targets.

Antihypertensive Activity

Tetrazole-containing compounds have been recognized for their antihypertensive effects. N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide may function as an angiotensin receptor blocker, similar to drugs like losartan and valsartan . These drugs work by inhibiting the action of angiotensin II, leading to vasodilation and reduced blood pressure.

Anti-inflammatory Effects

Research indicates that compounds with tetrazole moieties can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases . The mechanism involves the modulation of inflammatory cytokines and pathways.

Neurological Disorders

This compound has been investigated for its potential use in treating neurological disorders. Its antagonistic effects on tachykinin receptors suggest utility in managing conditions like anxiety, depression, and migraine . The modulation of neurokinin pathways could provide relief from symptoms associated with these disorders.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various bacteria and fungi. Studies have indicated that tetrazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving cycloaddition reactions between nitriles and sodium azide, leading to high yields of the desired product . The development of derivatives with modified functional groups could further enhance its pharmacological profile.

Clinical Trials

Several clinical trials have explored the efficacy of tetrazole derivatives in treating hypertension and chronic pain syndromes. For instance, a study demonstrated that a related compound significantly reduced systolic blood pressure in hypertensive patients compared to a placebo group .

Laboratory Studies

In vitro studies have shown that this compound effectively inhibits inflammatory markers in cultured human cells exposed to pro-inflammatory stimuli . These findings support its potential as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the desired biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between N-[4-(1H-Tetrazol-1-yl)phenyl]pyridine-3-carboxamide and related compounds from the evidence:

Compound Name Substituent on Phenyl Ring Heterocyclic Core Molecular Weight (g/mol) Key Features Reference
This compound 1H-Tetrazol-1-yl Pyridine-3-carboxamide Not provided Tetrazole bioisostere, potential metabolic stability Target Compound
Asciminib (ABL001) Chlorodifluoromethoxy, pyrazole Pyridine-3-carboxamide ~583.0† FDA-approved kinase inhibitor, enhanced selectivity
N-[4-(1-Adamantyl)phenyl]pyridine-3-carboxamide 1-Adamantyl Pyridine-3-carboxamide 376.9 (C₂₂H₂₅ClN₂O) Bulky adamantyl group, improved lipophilicity
6-(1H-Pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide Trifluoromethoxy, pyrazole Pyridine-3-carboxamide ~364.4 (C₁₆H₁₂F₃N₃O₂)‡ Electron-withdrawing CF₃O group, enhanced binding affinity

†Calculated from molecular formula in ; ‡Approximated from molecular formula in .

Key Observations :

  • The tetrazole group in the target compound may offer superior metabolic stability compared to chlorodifluoromethoxy (Asciminib) or adamantyl () substituents, as tetrazoles resist enzymatic hydrolysis better than esters or bulky hydrophobic groups .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The adamantyl group () significantly increases logP compared to the tetrazole, which is more polar. This impacts blood-brain barrier penetration and oral bioavailability .
  • Bioactivity : Asciminib’s pyrazole and hydroxypyrrolidine substituents confer potent BCR-ABL1 inhibition (IC₅₀ = 0.5 nM), while tetrazole-containing analogs may target different kinases or enzymes due to altered hydrogen-bonding patterns .
  • Solubility : The trifluoromethoxy group () reduces aqueous solubility compared to tetrazole, which is ionizable at physiological pH, enhancing solubility in polar media .

Biological Activity

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities attributed to the tetrazole moiety. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and various therapeutic applications.

Overview of Tetrazole Derivatives

Tetrazole derivatives, including this compound, have been shown to exhibit a wide range of biological activities such as:

  • Antibacterial
  • Antifungal
  • Antitumor
  • Analgesic
  • Anti-inflammatory
  • Antihypertensive

These activities are largely due to their ability to act as bioisosteres of carboxylic acids, which allows them to interact with various biological targets effectively.

Target Interactions

The tetrazole ring in the compound enhances its interaction with biological targets. It has been observed that tetrazoles can modulate the activity of G protein-coupled receptors (GPCRs), particularly GPR35, which is implicated in pain and inflammatory responses. In studies involving N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, it was found that these compounds acted as potent GPR35 agonists, demonstrating significant biological activity through dynamic mass redistribution assays .

Biochemical Pathways

The diverse biological activities exhibited by tetrazole derivatives suggest that they may influence multiple biochemical pathways. For instance, they have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling and inflammation. A series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives demonstrated potent inhibition against PDE3A, indicating potential cardiotonic effects .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural characteristics. Tetrazolate anions display higher lipid solubility compared to traditional carboxylic acids, facilitating better membrane penetration and bioavailability in biological systems.

In Vitro Studies

In vitro studies have demonstrated that compounds bearing the tetrazole group can significantly enhance therapeutic efficacy against various diseases. For example, a study highlighted that specific tetrazole derivatives exhibited IC50 values ranging from 0.24 μM to 28 μM against PDE3A and PDE3B enzymes, showcasing their potential for treating cardiovascular conditions .

Structure-Activity Relationship (SAR)

Research into the SAR of tetrazole-containing compounds has revealed that modifications at specific positions can enhance their biological activity. For instance, the introduction of halogen atoms at certain positions on the phenyl ring significantly increased agonistic activity at GPR35 .

Data Summary Table

Activity Compound IC50 (μM) Notes
PDE3A Inhibition2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole0.24 ± 0.06Most potent inhibitor among tested analogs
GPR35 AgonismN-[2-(1H-tetrazol-5-yl)phenyl]benzamide-Induces dose-dependent DMR in HT-29 cells
Antimicrobial ActivityVarious tetrazole derivativesVariesExhibits broad-spectrum antimicrobial effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.